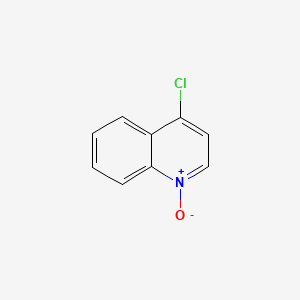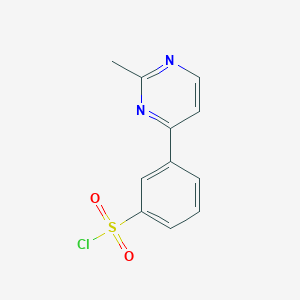
Ethyl 4-(phenylethynyl)benzoate
Übersicht
Beschreibung
Ethyl 4-(phenylethynyl)benzoate: is an organic compound with the molecular formula C17H14O2 . It is a derivative of benzoic acid, where a phenylethynyl group is attached to the fourth carbon of the benzene ring, and an ethyl ester group is attached to the carboxyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-iodobenzoic acid and phenylacetylene .
Reaction Conditions: The reaction involves a palladium-catalyzed coupling reaction, specifically the Sonogashira coupling . This reaction requires a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine).
Industrial Production Methods: On an industrial scale, the reaction is carried out in a solvent such as dimethylformamide (DMF) or toluene under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature is typically maintained at 80-100°C .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-(phenylethynyl)benzoic acid .
Reduction: Reduction reactions can convert the compound to 4-(phenylethynyl)benzyl alcohol .
Substitution: Substitution reactions can occur at the ethyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Substitution: Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) or alcohols .
Major Products Formed:
4-(Phenylethynyl)benzoic acid: (from oxidation)
4-(Phenylethynyl)benzyl alcohol: (from reduction)
Various ester derivatives (from substitution reactions)
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-(phenylethynyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its phenylethynyl group makes it a valuable building block for constructing larger aromatic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of antiviral, anti-inflammatory, and anticancer agents . Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: Research is ongoing to explore the medicinal properties of this compound, including its potential use in pain management and neurological disorders .
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism by which Ethyl 4-(phenylethynyl)benzoate exerts its effects involves its interaction with biological targets such as enzymes and receptors. The phenylethynyl group can bind to specific sites on these targets, leading to modulation of biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-(2-phenylethynyl)benzoate
4-(Phenylethynyl)benzoic acid
4-(Phenylethynyl)benzyl alcohol
Uniqueness: Ethyl 4-(phenylethynyl)benzoate is unique due to its combination of the phenylethynyl group and the ethyl ester group, which provides versatility in chemical reactions and applications.
Eigenschaften
IUPAC Name |
ethyl 4-(2-phenylethynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-7,10-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXFGLUYWQJUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405285 | |
| Record name | ETHYL 4-(PHENYLETHYNYL)BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63164-96-5 | |
| Record name | ETHYL 4-(PHENYLETHYNYL)BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dimethoxybenzo[b]thiophene](/img/structure/B1598345.png)

![Methyl 3-[8,18-bis(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoate](/img/new.no-structure.jpg)


![7,7-Dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B1598352.png)





